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Regiospecific Synthesis of Pyrido[2,3-b][1]
[2]diazepin-4-0nes
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Compound of Interest

5H,6H,7H,8H,9H-pyrido[2,3-
Compound Name:
dlazepine

Cat. No.: B3090442

The most common and regiospecific method for the synthesis of 3,5-dihydro-4H-pyrido[2,3-b]
[1][2]diazepin-4-ones involves the condensation reaction of 2,3-diaminopyridines with 3-
ketoesters, such as ethyl aroylacetates.[1][3] This reaction typically proceeds in a regiospecific
manner, yielding a single major product.[1]

The reaction is believed to proceed via initial condensation of the more nucleophilic 2-amino
group of the diaminopyridine with the keto group of the -ketoester, followed by cyclization. In
some instances, open-chain intermediates have been isolated, providing insight into the
reaction pathway.[1][3]

General Reaction Scheme:
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Caption: General reaction for the synthesis of pyrido[2,3-b][1][2]diazepin-4-ones.

Quantitative Data from Synthetic Studies

The following table summarizes the results from the synthesis of various substituted 3,5-
dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones.
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Ar . Melting

Compound . R Yield (%) . Reference
Substituent Point (°C)

17 Phenyl H 75 230-232 [1]
4-

18 H 80 248-250 [1]

Fluorophenyl

4-

19 H 82 260-262 [1]
Chlorophenyl
4-

20 H 85 268-270 [1]
Bromophenyl

21 4-Nitrophenyl H 70 >300 [1]

22 2-Thienyl H 65 240-242 [1]

23 Phenyl CHs 60 188-190 [1]
4-

24 CHs 68 204-206 [1]

Fluorophenyl

25 Phenyl Benzyl 55 168-170 [1]

Experimental Protocols

General Procedure for the Synthesis of N-unsubstituted 3,5-dihydro-4H-pyrido[2,3-b][1]
[2]diazepin-4-ones (17-22):[1]

A solution of the appropriate 2,3-diaminopyridine (1.0 mmol) and ethyl aroylacetate (1.1 mmol)
in xylene (15 mL) is heated at 120 °C for 8-12 hours, with monitoring by Thin Layer
Chromatography (TLC). After completion of the reaction, the mixture is cooled to room
temperature. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized
from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.

Synthesis of 1-Methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-one (23):[1]

To a solution of 2-amino-3-(methylamino)pyridine (1.0 mmol) in anhydrous toluene (20 mL),
ethyl benzoylacetate (1.1 mmol) is added. The mixture is refluxed for 16 hours. The solvent is
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then removed under reduced pressure, and the residue is purified by column chromatography
on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Synthesis of Other Pyridodiazepine and
Pyridopyrimidine Isomers

While the direct synthesis of pyrido[2,3-d]diazepin-4-ones is not well-established, other related
heterocyclic systems have been synthesized.

Pyrido[2,3-e][1][2]diazepines

The Schmidt reaction on tetrahydro-1,8-naphthyridin-4-ones has been reported to yield a
mixture of pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b][1][2]diazepines.[4] This method,
however, may lack the high regiospecificity observed in the condensation reactions of
diaminopyridines.

Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a well-known and biologically active core. Various
synthetic strategies exist for its construction, often starting from substituted pyrimidines. These
methods include multi-component reactions and cyclization of appropriately functionalized
pyrimidines.[5][6][7] The biological targets of these compounds often involve kinases and
dihydrofolate reductase (DHFR).[3][9]

Biological Activity and Signaling Pathways

Derivatives of pyridodiazepinones and pyridopyrimidines have been investigated for a range of
biological activities, including effects on the central nervous system (CNS) and as kinase
inhibitors.[9][10]

Kinase Inhibition Signaling Pathway

Many pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various
protein kinases, which are crucial components of intracellular signaling pathways that regulate
cell growth, proliferation, and survival.[9] Disruption of these pathways is a hallmark of cancer,
making kinase inhibitors a major class of anticancer drugs.
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Caption: Simplified kinase inhibition pathway by pyrido[2,3-d]pyrimidine derivatives.

Conclusion

The regiospecific synthesis of pyrido[2,3-b][1][2]diazepin-4-ones is a well-established process,
primarily achieved through the condensation of 2,3-diaminopyridines with (3-ketoesters. This
method provides a reliable route to a variety of substituted derivatives. In contrast, the
synthesis of the isomeric pyrido[2,3-d]diazepin-4-ones is not prominently featured in the current
scientific literature. Researchers interested in this class of fused heterocycles may find the
synthetic methodologies for pyrido[2,3-b][1][2]diazepin-4-ones and the related pyrido[2,3-
d]pyrimidines to be valuable starting points for further investigation. The diverse biological
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activities associated with these scaffolds continue to make them attractive targets for drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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